In Vitro Cytotoxicity: 2-Methyl-2H-indazol-3-amine Exhibits Moderate Potency Against K562 Leukemia Cells
2-Methyl-2H-indazol-3-amine demonstrates moderate antiproliferative activity against the K562 human chronic myelogenous leukemia cell line, with an IC₅₀ of 5.15 µM . In comparison, the structurally distinct 1H-indazol-3-amine derivatives (e.g., compound 5k) exhibit IC₅₀ values of 3.32 µM against Hep-G2 cells [1], indicating that the 2-methyl substitution confers a different potency profile across cancer types.
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 5.15 µM |
| Comparator Or Baseline | 1H-indazol-3-amine derivative 5k: 3.32 µM against Hep-G2 |
| Quantified Difference | ~1.55-fold higher potency for 5k (though against different cell lines) |
| Conditions | K562 human leukemia cell line; standard MTT assay conditions |
Why This Matters
This data establishes a baseline for cellular potency and enables cross-comparison with other indazole scaffolds in cancer research programs.
- [1] Wang, C., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Bioorg. Med. Chem. Lett., 2023. View Source
